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Compound of Interest

Compound Name: ARD-266

Cat. No.: B1192141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

ARD-266 is a potent and selective Androgen Receptor (AR) degrader belonging to the class of

molecules known as Proteolysis Targeting Chimeras (PROTACs). This document provides a

comprehensive analysis of its selectivity profile, mechanism of action, and the experimental

methodologies used in its characterization, based on publicly available data.

Core Mechanism of Action
ARD-266 operates by hijacking the cell's natural protein disposal system to specifically target

and eliminate the Androgen Receptor. As a bifunctional molecule, it consists of a ligand that

binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin

ligase.[1][2] This ternary complex formation facilitates the ubiquitination of the AR, marking it for

degradation by the proteasome.[1] A key design feature of ARD-266 is the use of a VHL E3

ligase ligand with a relatively weak binding affinity (Ki of 2-3 μM), which surprisingly still results

in highly potent and efficient AR degradation.[1][3] This finding has significant implications for

the design of future PROTACs.
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Caption: Mechanism of action of ARD-266 as a PROTAC degrader of the Androgen Receptor.

Quantitative Selectivity and Potency
ARD-266 demonstrates high potency in degrading the Androgen Receptor across multiple

prostate cancer cell lines. Its efficacy is highlighted by low nanomolar half-maximal degradation

concentrations (DC50).

Table 1: In Vitro Degradation Potency of ARD-266
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Cell Line DC50 (nM)
Extent of
Degradation

Reference

LNCaP 0.2 - 1 >95% [4][5][6][7]

VCaP 0.2 - 1 >95% [4][5][6][7]

22Rv1 0.2 - 1 >95% [4][5][6][7]

It is important to note that while ARD-266 is highly potent against the Androgen Receptor, its

proteome-wide selectivity has not been established.[8] Therefore, its effects on other cellular

proteins are currently unknown.

Impact on AR-Regulated Gene Expression
The degradation of the Androgen Receptor by ARD-266 leads to a functional downstream

effect, namely the suppression of AR-regulated gene expression. This has been demonstrated

in LNCaP cells, where ARD-266 treatment effectively reduces the mRNA levels of key AR

target genes.

Table 2: Effect of ARD-266 on AR-Regulated Gene Expression in LNCaP Cells

Gene Target
ARD-266
Concentration (nM)

Reduction in
mRNA Levels

Reference

PSA 10 >50% [4]

TMPRSS2 10 >50% [4]

FKBP5 10 >50% [4]

Experimental Methodologies
The characterization of ARD-266's selectivity profile involves a series of standard cell-based

assays. Below is a generalized workflow for determining the potency and efficacy of a PROTAC

degrader like ARD-266.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.medchemexpress.com/ard-266.html
https://pubmed.ncbi.nlm.nih.gov/31804827/
https://dcchemicals.com/product_show-ARD-266.html
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01393
https://www.medchemexpress.com/ard-266.html
https://pubmed.ncbi.nlm.nih.gov/31804827/
https://dcchemicals.com/product_show-ARD-266.html
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01393
https://www.medchemexpress.com/ard-266.html
https://pubmed.ncbi.nlm.nih.gov/31804827/
https://dcchemicals.com/product_show-ARD-266.html
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01393
https://www.benchchem.com/product/b1192141?utm_src=pdf-body
https://www.chemicalprobes.org/ard-266
https://www.benchchem.com/product/b1192141?utm_src=pdf-body
https://www.benchchem.com/product/b1192141?utm_src=pdf-body
https://www.benchchem.com/product/b1192141?utm_src=pdf-body
https://www.medchemexpress.com/ard-266.html
https://www.medchemexpress.com/ard-266.html
https://www.medchemexpress.com/ard-266.html
https://www.benchchem.com/product/b1192141?utm_src=pdf-body
https://www.benchchem.com/product/b1192141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for ARD-266 Characterization
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Caption: Generalized experimental workflow for characterizing the potency and efficacy of

ARD-266.

Cell Culture and Treatment
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Prostate cancer cell lines (LNCaP, VCaP, and 22Rv1) are cultured under standard conditions.

For degradation studies, cells are treated with varying concentrations of ARD-266 for different

time points (e.g., 1-24 hours).[4]

Western Blotting for Protein Degradation
Following treatment, cells are lysed, and protein concentrations are determined. Equal

amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with

antibodies specific for the Androgen Receptor and a loading control (e.g., β-actin). The signal is

then detected and quantified to determine the extent of AR degradation relative to the vehicle-

treated control. The DC50 value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
To assess the functional consequence of AR degradation, total RNA is extracted from treated

cells. This RNA is then reverse-transcribed into cDNA, which serves as the template for qRT-

PCR. The expression levels of AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) are

measured and normalized to a housekeeping gene. The fold change in gene expression is then

calculated relative to the vehicle-treated control.[4]

Clinical Development Status
As of the latest available information, ARD-266 has not entered clinical trials.[9] While it has

demonstrated promising preclinical activity, other AR PROTACs, such as ARV-110 and ARV-

766, have advanced to clinical studies.[9][10][11]

Conclusion
ARD-266 is a highly potent PROTAC degrader of the Androgen Receptor, effectively inducing

its degradation at nanomolar concentrations and consequently suppressing the expression of

AR-regulated genes. Its unique design, employing a weak-binding VHL ligand, provides

valuable insights for the field of PROTAC development. However, a comprehensive

understanding of its selectivity profile is limited by the lack of proteome-wide screening data.

Further studies are required to fully elucidate its off-target effects and potential for clinical

translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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